![molecular formula C18H17FN2O2 B2638806 2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol CAS No. 955976-71-3](/img/structure/B2638806.png)

2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

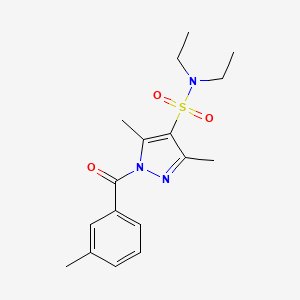

The compound “2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol” is a pyrazole derivative. Pyrazole derivatives are known for their wide range of pharmacological activities . This specific compound has a molecular formula of C24H19FN2O2 and an average mass of 386.418 Da .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as 1H NMR and 13C NMR . Unfortunately, specific structural data for this compound is not available in the literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Derivatives : Research has led to the development of various derivatives of the compound, exploring synthetic routes and structural configurations. For instance, the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives was achieved from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, with their xanthine oxidase inhibitory activity being evaluated (Qi et al., 2015).

Crystal Structures : The study of crystal structures through single crystal X-ray diffraction analysis aids in determining the configurations of intermediates and synthesized derivatives, providing insights into their structural properties and potential biological activities (Qi et al., 2015).

Biochemical and Medicinal Applications

Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, as demonstrated by novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which showed potent antimicrobial activity against a range of pathogens. Fluoro-substituted derivatives, in particular, exhibited better potency, indicating the importance of structural modifications for enhanced activity (Ansari & Khan, 2017).

Antitumor Properties : The compound and its derivatives have been explored for their antitumor activities. For example, PMX 610, a benzothiazole derivative, demonstrated potent antitumor properties. The synthesis of such derivatives, including PMX 610 using copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica, highlights the potential of these compounds in cancer therapy (Mondal et al., 2014).

Enantioresolution and Evaluation : The semipreparative enantioresolution of related compounds, focusing on their selective inhibition of heme oxygenase-1 (HO-1), showcases the importance of chiral separation and evaluation for potential medicinal applications (Ianni et al., 2020).

Zukünftige Richtungen

Pyrazole derivatives are a promising class of compounds in drug discovery due to their wide range of pharmacological activities . Future research could focus on elucidating the synthesis, mechanism of action, and safety profile of this specific compound, as well as exploring its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)13-23-18-4-2-1-3-16(18)17-9-10-21(20-17)11-12-22/h1-10,22H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMFITOEASTBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C=C2)CCO)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333522 |

Source

|

| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955976-71-3 |

Source

|

| Record name | 2-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2638727.png)

![N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2638729.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide](/img/structure/B2638731.png)

![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)